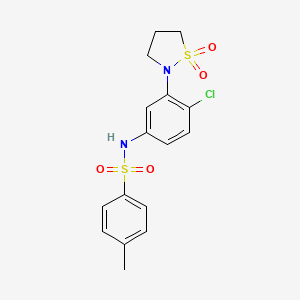

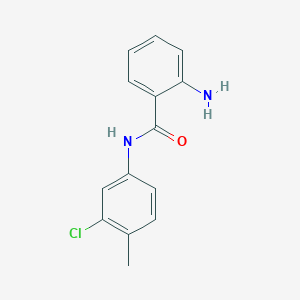

![molecular formula C21H18N4O3S B2447775 N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 1005302-79-3](/img/structure/B2447775.png)

N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide” is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles . These compounds are known for their diverse bioactivities and are used in medicinal chemistry, drug design, and advanced materials . They are frequently used as biological probes in living systems as well as drugs in medicine .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles has been achieved through a catalyst-free microwave-assisted procedure . This method provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole . The transformation occurs under mild transition-metal-free conditions .Molecular Structure Analysis

The molecular structure of “N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide” can be characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[2,1-b]thiazoles involve the heteroannulation reactions of 2-aminobenzothiazoles with -bromoketones in organic solvents .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide” can be determined by various spectroscopic techniques such as 1H NMR, 13C NMR, HPLC, and MS .Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties

Compounds closely related to N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide have been synthesized and evaluated for antimicrobial and antifungal activities. For example, Dhiman et al. (2015) synthesized thiazolo and imidazo derivatives with significant antibacterial and antifungal properties (Dhiman, Malik, Verma, & Khatkar, 2015). Similarly, Güzeldemirci et al. (2015) developed novel hydrazone derivatives showing notable antibacterial and antifungal activity (Güzeldemirci, Şatana, & Küçükbasmacı, 2015).

Immunological Effects

Compounds in the imidazo[2,1-b]thiazole family, including those similar to the compound , have been studied for their immunological effects. Harraga et al. (1994) investigated about 40 substituted imidazo[2,1-b]thiazoles for their in vitro immunological effects on human T lymphocytes (Harraga, Nicod, Drouhin, Xicluna, Panouse, Seillès, & Robert, 1994).

Anticancer Potential

Some derivatives of imidazo[2,1-b]thiazole have shown potential as anticancer agents. Karki et al. (2011) synthesized novel analogues and evaluated their cytotoxicity against leukemia cells, suggesting their use as potential chemotherapeutic agents (Karki, Panjamurthy, Kumar, Nambiar, Ramareddy, Chiruvella, & Raghavan, 2011).

Antitubercular Activity

The imidazo[2,1-b]thiazole scaffold has been utilized in the synthesis of compounds with significant antitubercular activity. Moraski et al. (2016) reported on the in vitro profiling of imidazo[2,1-b]thiazole-5-carboxamides, showing nanomolar potency against Mycobacterium tuberculosis (Moraski, Seeger, Miller, Oliver, Boshoff, Cho, Mulugeta, Anderson, Franzblau, & Miller, 2016).

Mecanismo De Acción

Target of Action

The primary target of N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is Mycobacterium tuberculosis (Mtb) . This compound has been shown to have significant activity against Mtb, a bacterium that causes tuberculosis .

Mode of Action

The compound interacts with its target by selectively inhibiting Mtb . . This binding disrupts the normal function of the protein, leading to the inhibition of Mtb .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the survival and proliferation of Mtb . By inhibiting Pantothenate synthetase, the compound disrupts the synthesis of pantothenate, a key component of coenzyme A, which is essential for the metabolism of Mtb . This disruption leads to the death of the bacteria .

Pharmacokinetics

The compound was designed using in silico admet prediction, which suggests that it has favorable absorption, distribution, metabolism, excretion, and toxicity (admet) properties .

Result of Action

The result of the compound’s action is the inhibition of Mtb growth . In vitro studies have shown that the compound has a significant antitubercular activity, with an IC50 of 2.32 μM against Mtb H37Ra . Furthermore, the compound showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .

Action Environment

The action of N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the presence of other bacteria, as it has been shown to have no activity towards a panel of non-tuberculous mycobacteria (NTM) . This suggests that the compound’s action is selective for Mtb

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O3S/c1-3-14-7-4-5-10-17(14)22-20(26)19-13(2)24-12-18(23-21(24)29-19)15-8-6-9-16(11-15)25(27)28/h4-12H,3H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMPUCCNJFTBMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

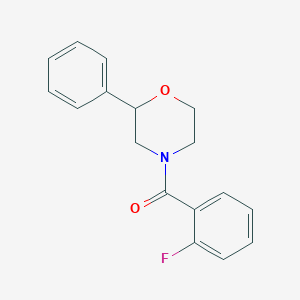

![2-[[1-(2,4-Difluorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2447699.png)

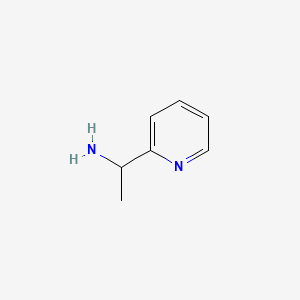

![(2S,3S)-1,2-Bis[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2447700.png)

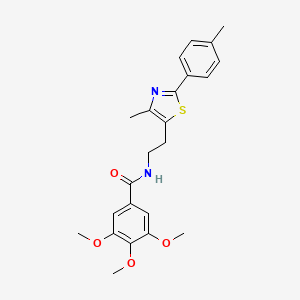

![1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(3-trifluoromethyl-phenyl)-urea](/img/structure/B2447701.png)

![3-allyl-2-((2-morpholino-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2447703.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate](/img/structure/B2447710.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2447714.png)